Haloperidol Nonanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

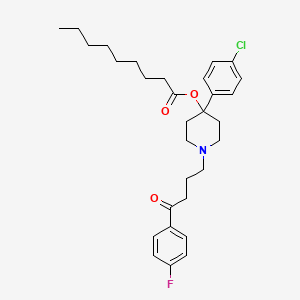

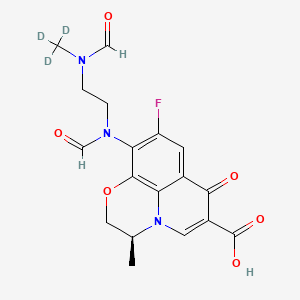

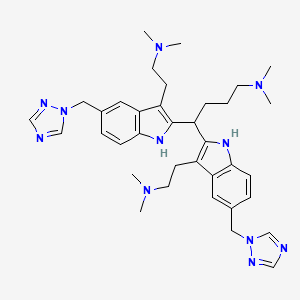

Haloperidol Nonanoate is a long-acting ester of Haloperidol, a typical antipsychotic medication. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound is designed to provide a prolonged therapeutic effect, reducing the frequency of administration required for patients.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Haloperidol Nonanoate is synthesized by esterification of Haloperidol with nonanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to its corresponding alcohol, Haloperidol, under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives of this compound.

Reduction: Haloperidol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Haloperidol Nonanoate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: The compound is employed in research on dopamine receptor antagonism and its effects on neurotransmission.

Medicine: this compound is extensively studied for its long-acting antipsychotic properties and its use in managing chronic psychotic disorders.

Industry: The compound is used in the development of long-acting injectable formulations for antipsychotic medications.

Mecanismo De Acción

Haloperidol Nonanoate exerts its effects primarily through antagonism of dopamine D2 receptors in the brain. By blocking these receptors, it reduces the effects of excess dopamine, which is believed to contribute to psychotic symptoms. The compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects.

Comparación Con Compuestos Similares

Haloperidol Decanoate: Another long-acting ester of Haloperidol, used for similar therapeutic purposes.

Fluphenazine Decanoate: A long-acting ester of Fluphenazine, another typical antipsychotic.

Zuclopenthixol Decanoate: A long-acting ester of Zuclopenthixol, used in the treatment of schizophrenia.

Uniqueness: Haloperidol Nonanoate is unique in its specific ester chain length, which influences its pharmacokinetic properties, including its duration of action and metabolic stability. Compared to other long-acting esters, this compound may offer different therapeutic profiles and side effect profiles, making it a valuable option in the management of psychotic disorders.

Propiedades

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClFNO3/c1-2-3-4-5-6-7-10-29(35)36-30(25-13-15-26(31)16-14-25)19-22-33(23-20-30)21-8-9-28(34)24-11-17-27(32)18-12-24/h11-18H,2-10,19-23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJVUPSVEMDHKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)

![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)

![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)